11-Phosphonoundecanoic acid
Overview
Description
11-Phosphonoundecanoic acid is an alkyl phosphonic acid . It has the empirical formula C11H23O5P and a molecular weight of 266.27 .
Synthesis Analysis
The synthesis of this compound involves the use of this compound as a bifunctional linker, with the phosphonate group binding to the SiO2 substrate and the terminal carboxylate group binding to the nanoparticles . The nanoparticles were functionalized using this compound as a spacer and linked via amide bonds .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)CCCCCCCCCCP(O)(O)=O
. The InChI key for this compound is PPPBZNXJGBLLPM-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 186-190 °C . It has a molecular weight of 266.27 .Scientific Research Applications
Phosphonate Chemistry in Drug Design and Development
Phosphonates, including 11-phosphonoundecanoic acid, are known for their diverse applications in drug design and medicinal chemistry. These compounds, with their unique C-P bonds and phosphonic acid moieties, serve as analogs of carboxylic acids, amino acids, and peptides. They are effective in mimicking transition states during hydrolysis, acting as transition-state inhibitors. The growing interest in phosphonates stems from their bioactive properties as drugs or pro-drugs, utility in designing enzyme inhibitors, potential as bone-targeting drugs, novel antibacterial and anticancer activities, applications in medical imaging and diagnostics, and their phosphoantigen properties. This rich chemistry extends beyond medicinal applications, illustrating the broad utility of phosphonates in scientific research (Turhanen, Demadis, & Kafarski, 2021).
Applications in Surface Functionalization and Biomaterials
Phynox, a cobalt-chromium alloy, benefits from surface functionalization with 11-phosphoundecanoic acid for biomaterial applications. The functionalization creates a platform for various chemical reactions, enabling control over surface properties. This approach is instrumental in modifying Phynox for specific biomedical applications, highlighting the role of this compound in material science and biomedical engineering (Devillers, Cuvelier, Delhalle, & Mekhalif, 2009).
Phosphorus Derivatives in Industrial Applications
Phosphorus compounds, including those with phosphonate groups like this compound, have a high affinity for metal ions and mineral surfaces. These compounds find applications in diverse areas, such as scale inhibitors for water treatment, illustrating their significance in industrial chemistry and environmental applications (Papathanasiou, Vassaki, Spinthaki, Alatzoglou, Tripodianos, Turhanen, & Demadis, 2018).
Photodegradation Studies in Environmental Science
The study of photodegradation of phosphonates, including compounds similar to this compound, is crucial in understanding their environmental impact. Research on the degradation of these compounds under UV light reveals significant implications for their behavior and transformation in natural environments, which is vital for assessing their ecological footprint (Lesueur, Pfeffer, & Fuerhacker, 2005).
Future Directions
Future research directions for 11-Phosphonoundecanoic acid include the development of new surface coatings and composites in various fields to improve performance, durability, and sustainability. There is also interest in synthesizing novel derivatives of this compound with enhanced properties, such as solubility and bioactivity.
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and potential applications of this compound .
Properties
IUPAC Name |
11-phosphonoundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPBZNXJGBLLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584881 | |
Record name | 11-Phosphonoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4494-24-0 | |
Record name | 11-Phosphonoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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